This compound falls under the category of carbamic acid derivatives, which are characterized by the presence of a carbamate functional group. Its structure includes an aromatic ring and a hydroxypropoxy side chain, which contribute to its chemical reactivity and biological activity.
The synthesis of propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate typically involves several key steps:
These methods highlight the compound's synthetic versatility and adaptability in organic chemistry.
The molecular structure of propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate can be described as follows:
This structural information is pivotal for understanding the compound's reactivity and interaction with biological systems.
Propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate is involved in several significant chemical reactions:
These reactions showcase the compound’s potential as an intermediate in synthesizing more complex organic molecules.
The mechanism of action of propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate involves its interaction with specific molecular targets:
These mechanisms are fundamental in understanding how this compound could be utilized in drug design and therapeutic applications.
The physical and chemical properties of propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate include:
Property | Value |
---|---|
Molecular Formula | C16H26N2O4 |
Molecular Weight | 310.39 g/mol |
Appearance | White crystalline solid |
Solubility | Soluble in organic solvents; moderate solubility in water |
Melting Point | Not specified |
Stability | Stable under standard conditions; sensitive to strong acids/bases |
These properties are essential for determining the compound's behavior in various environments, including biological systems.
Propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate has several notable applications:
The development of aryloxypropanolamine compounds originated from Sir James Black’s pioneering work on β-adrenergic receptor antagonists in the 1960s. Building upon Raymond Ahlquist’s receptor classification (1948), Black sought agents to reduce cardiac oxygen demand by blocking catecholamine effects. The discovery of dichloroisoproterenol (DCI) as a β-antagonist prototype led to pronethalol—the first clinical β-blocker. Due to toxicity concerns, structural refinements yielded propranolol, the archetypal aryloxypropanolamine [1] [6].
Carbamate integration emerged as a strategic innovation to enhance metabolic stability and receptor affinity. The carbamate group (–OCONH–) introduced supplementary hydrogen-bonding capacity while resisting esterase degradation. Early analogues like practolol featured acyl modifications, but carbamates specifically improved membrane penetration and pharmacokinetics. Propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate exemplifies this evolution, combining propranolol’s aryloxypropanolamine core with a para-substituted phenylcarbamate [1] [6].
Table 1: Key Developmental Milestones of Aryloxypropanolamine Carbamates
Year | Compound | Structural Innovation | Significance |
---|---|---|---|
1962 | Pronethalol | Naphthalene-based aryloxypropanolamine | First clinical β-blocker; withdrawn for toxicity |
1964 | Propranolol | Naphthyl ether substitution | Gold-standard non-selective β-blocker |
1970 | Practolol | para-Acetamido substitution | Cardioselective prototype; withdrawn for side effects |
1980s | Carbamate derivatives | Carbamate at para-position of phenyl ring | Enhanced stability and receptor affinity |
The systematic name propyl N-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate follows IUPAC substitutive nomenclature (P-61 and P-63 rules) [9]:
Propyl N-carbamate
) at position 1. 4-[2-hydroxy-3-(propan-2-ylamino)propoxy]
) at position 4. Alternative naming includes functional class nomenclature (e.g., "propyl carbamic acid ester of 4-(2-hydroxy-3-isopropylaminopropoxy)aniline"), but the substitutive form remains preferred. The structure integrates three functional groups: carbamate (urethane), secondary amine, and aryl ether – each prioritized per seniority order (acid > ester > amine > ether) [9].
This compound belongs to two intersecting chemical taxonomies:
Table 2: Classification Within Chemical Taxonomies
Taxonomy | Subclass | Key Features | Examples |
---|---|---|---|
Carbamates | Aryl carbamates | Phenyl-linked -OCONH-; metabolically stable | Tolyl carbamate, Propyl carbamate |
Nerve agent carbamates | Quaternary ammonium; high toxicity | TL-1217, EA-3990 | |
β-Adrenergic ligands | Aryloxypropanolamines | -O-CH₂-CH(OH)-CH₂-NHR scaffold | Propranolol, Atenolol |
Carbamate-modified | Carbamate at para-position of aryl ring | Propyl N-[4-(...)]carbamate |
Pharmacologically, it acts as a competitive β-antagonist, binding adrenergic receptors via the protonated amine and hydrogen-bonding groups [10].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5